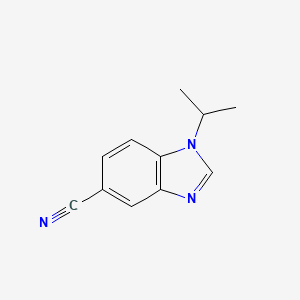

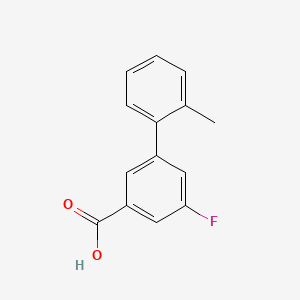

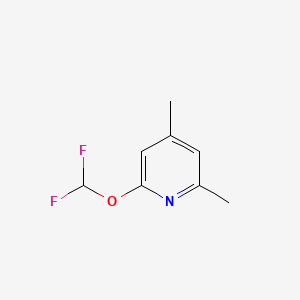

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are paramount to all facets of chemical science and have become a very important functional group since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings . They are also investigated as reversible covalent inhibitors .

Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry. They are involved in several highly useful transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Physical And Chemical Properties Analysis

Boronic acids are generally considered non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts, and the boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .

Wissenschaftliche Forschungsanwendungen

Fluorinated Boronic Acids in Chemistry and Biology

Fluorinated boronic acids, including compounds like "(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid," are noted for their unique properties and applications in chemistry and biology. The presence of fluorine atoms enhances their electron-withdrawing capacity, affecting their reactivity and interaction with biomolecules. These compounds are explored for their roles in organic synthesis, analytical chemistry, materials science, and potential pharmaceutical applications. The Lewis acidity of boron atoms, influenced by fluorination, is critical in these contexts, enabling diverse chemical reactions and interactions with organic compounds and biological molecules (Gozdalik et al., 2017).

Boronic Acids in Diol Recognition

Boronic acids are particularly recognized for their ability to form stable complexes with diols, including sugars, under physiological conditions. This property is utilized in the design of fluorescent sensors for detecting bioanalytes like glucose and other saccharides in biomedical research. Fluorinated derivatives, owing to their unique electronic properties, are investigated for enhancing the sensitivity and selectivity of these sensors (Axthelm et al., 2015).

Construction of Boron-based Nanostructures

The synthesis of boron-based macrocycles and dendrimers incorporates boronic acids, including fluorinated varieties. These structures are of interest for their potential applications in creating new materials with specific optical, electronic, or catalytic properties. The ability of boronic acids to form B-N dative bonds and their diastereoselectivity in macrocyclization are explored for constructing complex molecular architectures (Christinat et al., 2007).

Safety And Hazards

Safety data sheets suggest that “(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” should be handled with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Zukünftige Richtungen

The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Eigenschaften

IUPAC Name |

(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQHFDLLBAQKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694443 |

Source

|

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid | |

CAS RN |

1310384-31-6 |

Source

|

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)